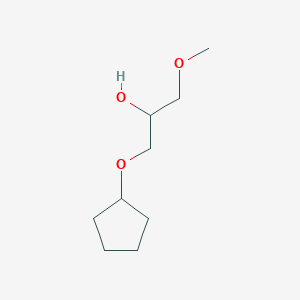
1-(Cyclopentyloxy)-3-methoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentyloxy)-3-methoxypropan-2-ol is an organic compound characterized by a cyclopentane ring attached to a methoxypropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol typically involves the reaction of cyclopentanol with 3-methoxypropan-2-ol under specific conditions. One common method includes the use of an acid catalyst to facilitate the etherification process, where cyclopentanol reacts with 3-methoxypropan-2-ol to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone or methoxypropanal.
Reduction: Formation of cyclopentanol or methoxypropanol.
Substitution: Formation of various substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
1-(Cyclopentyloxy)-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Cyclopentanol: Shares the cyclopentane ring but lacks the methoxypropanol group.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the cyclopentane ring.
Uniqueness: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol is unique due to its combination of a cyclopentane ring and a methoxypropanol group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
823838-59-1 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-cyclopentyloxy-3-methoxypropan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-11-6-8(10)7-12-9-4-2-3-5-9/h8-10H,2-7H2,1H3 |
Clave InChI |
JCJCXRBHZLWQLC-UHFFFAOYSA-N |
SMILES canónico |
COCC(COC1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
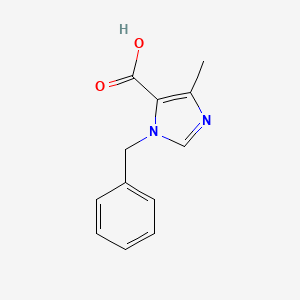
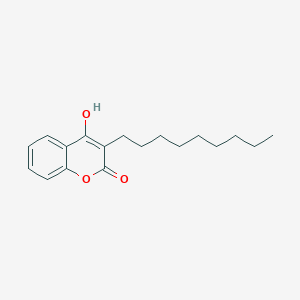
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

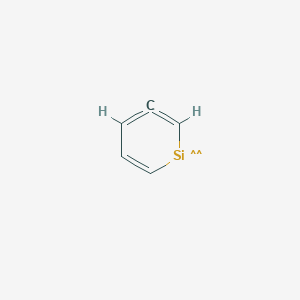
![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
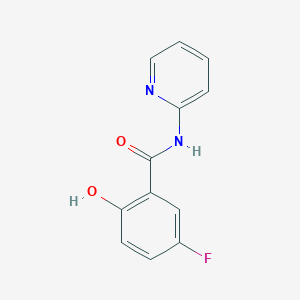
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
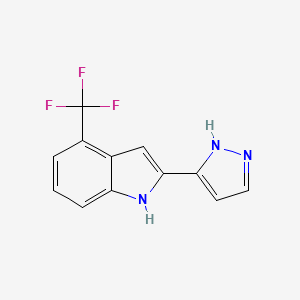
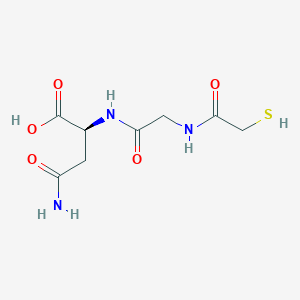
![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
